molecular formula C16H19N3O5S B076884 disperse yellow 86 CAS No. 12223-97-1

disperse yellow 86

Cat. No.: B076884
CAS No.: 12223-97-1
M. Wt: 365.4 g/mol
InChI Key: SIFKXZAVMBSRMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

disperse yellow 86 is an organic compound with the molecular formula C14H16N2O3S. This compound is characterized by the presence of a benzenesulfonamide core, substituted with an ethoxyphenyl group, a dimethylamino group, and a nitro group. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disperse yellow 86 typically involves the following steps:

    Ethoxylation: The ethoxy group is introduced by reacting the nitrobenzenesulfonamide with ethyl alcohol in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or alkoxide ions can be used for substitution reactions.

Major Products Formed

    Reduction: The major product formed is the corresponding amine derivative.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

disperse yellow 86 has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of disperse yellow 86 involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide, 4-amino-N-(4-methoxyphenyl): Similar structure but with a methoxy group instead of an ethoxy group.

    Benzenesulfonamide, 4-amino-N-(4-ethoxyphenyl): Similar structure but without the nitro group.

Uniqueness

The presence of the nitro group in disperse yellow 86 imparts unique chemical and biological properties, distinguishing it from other similar compounds. The nitro group can undergo various chemical transformations, making the compound versatile for different applications.

Properties

CAS No.

12223-97-1

Molecular Formula

C16H19N3O5S

Molecular Weight

365.4 g/mol

IUPAC Name

4-(4-ethoxyanilino)-N,N-dimethyl-3-nitrobenzenesulfonamide

InChI

InChI=1S/C16H19N3O5S/c1-4-24-13-7-5-12(6-8-13)17-15-10-9-14(11-16(15)19(20)21)25(22,23)18(2)3/h5-11,17H,4H2,1-3H3

InChI Key

SIFKXZAVMBSRMB-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)N(C)C)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)N(C)C)[N+](=O)[O-]

67338-59-4
12223-97-1

physical_description

DryPowde

Pictograms

Irritant; Environmental Hazard

Synonyms

C.I. Disperse Yellow 86

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.185 % C.I. Disperse Yellow 42; 0.122 % C.I. Disperse Red 91; 0.05 % C.I. Disperse Blue 56; 0.44 % C.I. Disperse Blue 77; and 3.5 % of the dispersion of the dispersion of Example 11 above.
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